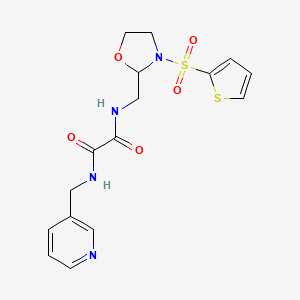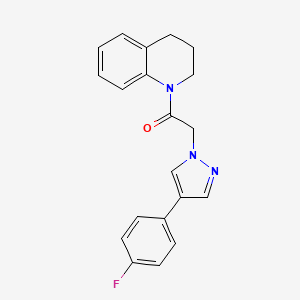
4-Bromo-4,4,3,3-tetrafluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4,4,3,3-tetrafluorobutanoic acid is an organofluorine compound known for its unique combination of bromine and fluorine atoms within a butanoic acid structure. This molecule features a butanoic acid backbone, with two pairs of fluorine atoms and a bromine atom attached to the carbon chain. The presence of both halogens in the structure imparts the compound with distinct chemical reactivity, making it useful in several applications in organic synthesis and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4,4,3,3-tetrafluorobutanoic acid typically involves the halogenation of a butanoic acid derivative. One common method includes the bromination of 3,3,4,4-tetrafluorobutanoic acid under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
4-Bromo-4,4,3,3-tetrafluorobutanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Bromo-4,4,3,3-tetrafluorobutanoic acid exerts its effects is primarily through its chemical reactivity. The presence of both bromine and fluorine atoms allows for selective functionalization and further chemical modifications. The fluorine atoms provide thermal stability and resistance to degradation, while the bromine atom facilitates functionalization . These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and material science .
Comparaison Avec Des Composés Similaires
4-Bromobenzotrifluoride: This compound also contains bromine and fluorine atoms but within a benzene ring structure.
1-Bromo-4-(trifluoromethyl)benzene: Similar to 4-Bromobenzotrifluoride, it features a bromine atom and a trifluoromethyl group attached to a benzene ring.
Uniqueness: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid is unique due to its butanoic acid backbone combined with the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMDHYHHVXUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955579.png)

![4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline](/img/structure/B2955581.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)

![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2955591.png)
![N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2955592.png)
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)


![2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2955600.png)
